3-(3,4-dihydroisoquinolin-2(1H)-yl)-1,2,4-triazin-5(4H)-one
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Overview
Description
3-(3,4-Dihydroisoquinolin-2(1H)-yl)-1,2,4-triazin-5(4H)-one is a heterocyclic compound that features both isoquinoline and triazine rings
Mechanism of Action
Target of Action
The primary target of the compound 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1,2,4-triazin-5(4H)-one is the enzyme aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways associated with this enzyme . The specific pathways and their downstream effects would require further investigation.
Pharmacokinetics
The compound showed good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate .
Result of Action
The inhibition of AKR1C3 by the compound can potentially disrupt the normal function of this enzyme, leading to molecular and cellular effects that could be beneficial in the treatment of diseases like breast and prostate cancer .
Biochemical Analysis
Biochemical Properties
The compound 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1,2,4-triazin-5(4H)-one interacts with various enzymes and proteins. It has been identified as a highly potent and isoform-selective inhibitor of the enzyme aldo-keto reductase AKR1C3 . This enzyme is a target of interest in both breast and prostate cancer .
Cellular Effects
This compound has significant effects on various types of cells. It influences cell function by inhibiting the metabolism of a known dinitrobenzamide substrate by AKR1C3 . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme AKR1C3, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Preparation Methods
The synthesis of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1,2,4-triazin-5(4H)-one can be achieved through various synthetic routes. One common method involves the use of palladium-catalyzed enantioselective intramolecular carbonylative Heck reactions. This method utilizes formate esters as the source of carbon monoxide and provides a facile and efficient way to synthesize enantiopure nitrogen-containing heterocyclic compounds . Another method involves the Bischler-Napieralski-type synthesis, which uses phenylethanols and nitriles via a tandem annulation process .
Chemical Reactions Analysis
3-(3,4-Dihydroisoquinolin-2(1H)-yl)-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions can produce tetrahydroisoquinoline derivatives .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It has been identified as a potent and selective inhibitor of aldo-keto reductase AKR1C3, a target of interest in both breast and prostate cancer . The compound’s ability to inhibit this enzyme makes it a valuable tool in cancer research and drug development. Additionally, its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .
Comparison with Similar Compounds
Similar compounds to 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1,2,4-triazin-5(4H)-one include other isoquinoline and triazine derivatives. For example, 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid is another potent inhibitor of aldo-keto reductase AKR1C3 . The uniqueness of this compound lies in its dual ring structure, which provides distinct chemical properties and potential for diverse applications in medicinal chemistry and synthetic methodologies .
Properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c17-11-7-13-15-12(14-11)16-6-5-9-3-1-2-4-10(9)8-16/h1-4,7H,5-6,8H2,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNBFRVCBUDXMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NN=CC(=O)N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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